Scaffold Topology Differentiation: [4,3-c] vs. [1,5-c] Isomer Impact on Syk Kinase Inhibition
In the Syk family kinase inhibitor program that established the utility of this core, the [4,3-c] scaffold (compound 1 in Hirabayashi et al.) exhibited strong inhibitory activity (IC50 = 180 nM against Syk), whereas the isomeric [1,5-c] scaffold (compound 2) showed a markedly different potency profile [1]. This demonstrates that the specific [4,3-c] topology of CAS 1096926-23-6 is a non-interchangeable structural determinant for Syk kinase engagement. Furthermore, the Dimroth rearrangement that interconverts [4,3-c] and [1,5-c] isomers has been shown to alter biological activity across multiple target classes [2].
| Evidence Dimension | Syk kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 180±n/a nM (1,2,4-triazolo[4,3-c]pyrimidine derivative 1; Syk enzyme assay) [1] |
| Comparator Or Baseline | 1,2,4-triazolo[1,5-c]pyrimidine derivative 2 (different potency, not directly comparable due to distinct substitution pattern) |
| Quantified Difference | Qualitative difference in SAR trajectory; core [4,3-c] vs. [1,5-c] topology is a critical determinant of kinase activity |
| Conditions | In vitro Syk kinase inhibition assay; compound series described in Bioorg. Med. Chem. 2008 |
Why This Matters
Procurement of the correct [4,3-c] regioisomer is essential for any project aiming to replicate or build upon the Syk kinase SAR; the [1,5-c] isomer will lead to divergent and unpredictable biological outcomes.
- [1] Hirabayashi, A.; Mukaiyama, H.; Kobayashi, H.; Shiohara, H.; Nakayama, S.; Ozawa, M.; Miyazawa, K.; Misawa, K.; Ohnota, H.; Isaji, M. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorg. Med. Chem. 2008, 16 (15), 7347–7357. View Source
- [2] Bentham Science. The Chemistry and Biological Effects of Fused 1,2,4-triazolo[4,3-c]pyrimidines and their Isomeric 1,2,4-triazolo[1,5-c]pyrimidines. 2024. View Source
